![molecular formula C5H4BrN B028378 2-Bromopyridine-15N CAS No. 54267-53-7](/img/structure/B28378.png)
2-Bromopyridine-15N
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Overview
Description
2-Bromopyridine-15N, also known as 2-BrPy15N, is an isotopically labeled form of 2-bromopyridine, an organic chemical compound used in various scientific experiments. It has a molecular formula of C5H4BrN .
Molecular Structure Analysis
The molecular structure of 2-Bromopyridine-15N consists of a pyridine ring with a bromine atom attached to the second carbon atom . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2-Bromopyridine-15N has a molecular weight of 158.99 g/mol. The related compound, 2-Bromopyridine, has a density of 1.6±0.1 g/cm3, a boiling point of 189.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C .Scientific Research Applications
Synthesis of Bipyridine Derivatives
2-Bromopyridine is a starting material for the synthesis of bipyridine and related compounds . These compounds are valuable substances used as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Cross-Coupling Reactions
2-Bromopyridine can be used as a building block in the formation of C−N bond by various cross-coupling reactions . It can be used in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
Synthesis of 2′-Pyridyldifluoroacetate
2-Bromopyridine can be used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Preparation of 2-Lithiopyridine
2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent .
Synthesis of Pyrithione
Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
Synthesis of Pipradrol
Organometallic addition to benzophenone followed by catalytic hydrogenation is the synthesis of pipradrol .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromopyridine-15N is primarily used as an intermediate in organic synthesis . It is a versatile reagent that reacts with various compounds, making it a valuable tool in the creation of complex molecular structures .
Mode of Action
The compound reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent used in various reactions . It can also be used in the synthesis of pyrithione, a process that involves oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
Biochemical Pathways
Its use in the synthesis of other compounds suggests that it may play a role in various biochemical reactions, particularly those involving the formation of c−n bonds .
Result of Action
The primary result of 2-Bromopyridine-15N’s action is the formation of new compounds through various chemical reactions . For example, it can be used in the synthesis of pipradrol, a stimulant drug .
properties
IUPAC Name |
2-bromo(115N)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-CDYZYAPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-15N |
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